

Technical Support Center: ZMYND19 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zndm19

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This technical support center provides guidance for researchers using ZMYND19 antibodies, with a focus on troubleshooting potential cross-reactivity with its paralog, ZMYND10.

Frequently Asked Questions (FAQs)

Q1: What is ZMYND19 and what is its function?

A1: ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein that has been primarily implicated as a regulatory molecule in G-protein coupled receptor signaling, specifically through its interaction with the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] It has also been shown to interact with tubulin.[1][2] More recent research suggests a role for ZMYND19 in the negative regulation of mTORC1 signaling at the lysosomal membrane.[3][4][5]

Q2: Who is the main paralog of ZMYND19?

A2: The primary paralog of ZMYND19 is ZMYND10 (Zinc Finger MYND-Type Containing 10), also known as BLU.[1][6]

Q3: What is the function of ZMYND10 and how does it differ from ZMYND19?

A3: ZMYND10 is primarily involved in the assembly and function of motile cilia. It plays a crucial role in the cytoplasmic pre-assembly of inner and outer dynein arms, which are essential motor protein complexes for ciliary movement.[7][8] Mutations in ZMYND10 are associated with

primary ciliary dyskinesia (PCD).[7][8] This function is distinct from the currently understood roles of ZMYND19 in MCHR1 and mTORC1 signaling.

Q4: Is it likely that my ZMYND19 antibody will cross-react with ZMYND10?

A4: The likelihood of cross-reactivity depends on the sequence homology between ZMYND19 and ZMYND10, particularly within the epitope region recognized by the antibody. A protein sequence alignment is a crucial first step in assessing this risk. Based on a pairwise alignment of the full-length human ZMYND19 and ZMYND10 protein sequences, the overall identity is low, suggesting that cross-reactivity may not be a widespread issue for highly specific monoclonal antibodies. However, polyclonal antibodies or antibodies targeting regions of local similarity could still exhibit cross-reactivity.

Q5: How can I check for potential cross-reactivity of my ZMYND19 antibody?

A5: You can start by performing a protein sequence alignment of your antibody's immunogen sequence against the ZMYND10 protein sequence using a tool like NCBI BLAST. If the immunogen sequence is not available, you can align the full-length protein sequences. Subsequently, experimental validation is essential. Techniques like Western blotting and immunoprecipitation using appropriate controls are necessary to confirm the specificity of your antibody.

Troubleshooting Guide

Issue: Unexpected bands in Western Blot when probing for ZMYND19.

Possible Cause 1: Cross-reactivity with ZMYND10.

- Troubleshooting Steps:
 - Sequence Alignment: Perform a protein sequence alignment of the ZMYND19 immunogen sequence (if known) or the full-length protein against ZMYND10 to assess homology.
 - Positive and Negative Controls: Include positive and negative controls in your Western blot. Use cell lines or tissues known to express ZMYND19 but not ZMYND10, and vice versa. Overexpression lysates for both ZMYND19 and ZMYND10 are excellent controls.

- Antibody Validation: If significant homology is observed, validate your antibody's specificity using techniques like knockout/knockdown cell lines or by performing a peptide competition assay.

Possible Cause 2: Post-translational modifications or protein isoforms.

- Troubleshooting Steps:
 - Database Research: Check protein databases like UniProt for annotated post-translational modifications or isoforms of ZMYND19 that could alter its molecular weight.
 - Sample Treatment: Treat your lysate with phosphatases or other enzymes to see if the unexpected bands shift or disappear.

Issue: Non-specific interactions in Immunoprecipitation (IP).

Possible Cause: Antibody is pulling down ZMYND10 in addition to ZMYND19.

- Troubleshooting Steps:
 - Stringent Wash Buffers: Increase the stringency of your wash buffers by moderately increasing the salt or detergent concentration to disrupt weaker, non-specific interactions.
 - Mass Spectrometry Analysis: Perform immunoprecipitation followed by mass spectrometry (IP-MS) to definitively identify all the proteins that are co-immunoprecipitated with your antibody.
 - Use a Different Antibody: If cross-reactivity is confirmed, consider using a different ZMYND19 antibody, preferably a monoclonal antibody with a well-defined epitope that is not conserved in ZMYND10.

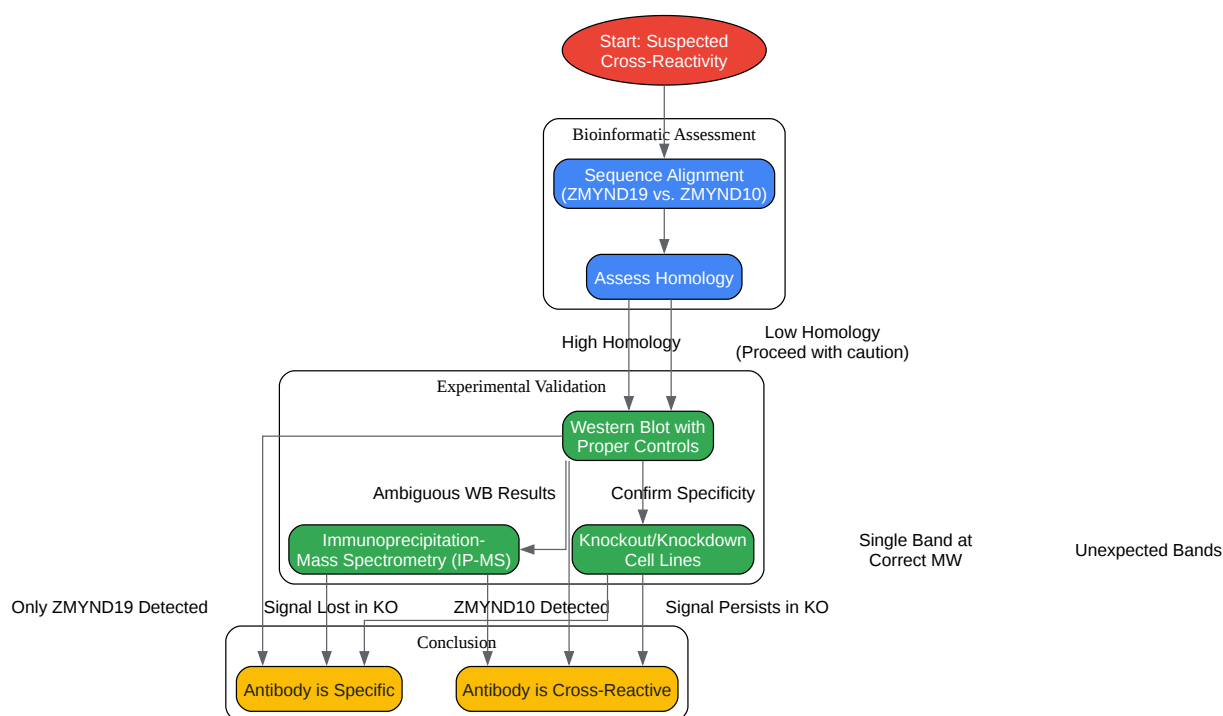
Data Presentation

Table 1: Comparison of Human ZMYND19 and ZMYND10

Feature	ZMYND19	ZMYND10
Full Name	Zinc Finger MYND-Type Containing 19	Zinc Finger MYND-Type Containing 10
Aliases	MIZIP	BLU, CILD22, DNAAF7
Primary Function	MCHR1 signaling, mTORC1 regulation	Dynein arm assembly in cilia
Cellular Localization	Cytoplasm, Cell Membrane, Golgi, Vesicles[1][9]	Cytoplasm, Cytoskeleton, Centrosome, Basal body, Plasma Membrane[6][8]
Protein Length	227 amino acids	440 amino acids
Molecular Weight	~26 kDa	~50 kDa
Sequence Identity	-	23.8% (with ZMYND19)
Sequence Similarity	-	36.6% (with ZMYND19)

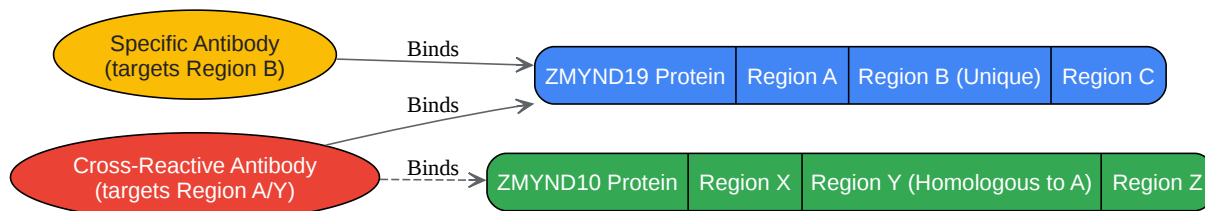
Sequence identity and similarity were calculated using NCBI BLAST pairwise alignment of full-length human protein sequences (NP_612471.1 and NP_057218.2).

Mandatory Visualization



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Caption: Workflow for Investigating ZMYND19 Antibody Cross-Reactivity with ZMYND10.



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- To cite this document: BenchChem. [Technical Support Center: ZMYND19 Antibody Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b398368#cross-reactivity-of-zmynd19-antibodies-with-paralogs>]

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